N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound with potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, synthesis, and mechanisms of action, supported by case studies and data tables.
Chemical Structure and Properties
The compound's chemical formula is C22H22N2O5S, with a molecular weight of 426.49 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, a thiazole ring, and a methoxyphenyl group, which are known to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. The following table summarizes some key findings regarding its efficacy:
These results indicate that the compound exhibits significant growth inhibition in cancer cells, with IC50 values generally below 5 µM, suggesting a potent anticancer effect.
The mechanisms through which this compound exerts its anticancer effects include:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrate that the compound can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis indicates that the compound can cause cell cycle arrest at various phases, further contributing to its antiproliferative effects .
Study 1: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their anticancer activity against multiple cell lines. The findings revealed that certain derivatives exhibited enhanced potency compared to the parent compound, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on similar compounds containing the benzo[d][1,3]dioxole structure. This study revealed that modifications to the thiazole ring and substituents on the phenyl groups could significantly alter biological activity, providing insights for future drug design .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-28-16-5-3-2-4-15(16)24-20(27)25-21-23-14(11-31-21)9-19(26)22-10-13-6-7-17-18(8-13)30-12-29-17/h2-8,11H,9-10,12H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVNUKOEOJBFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.